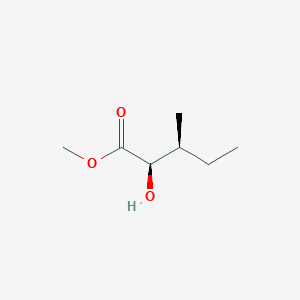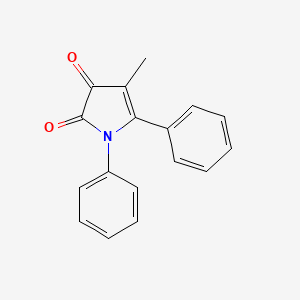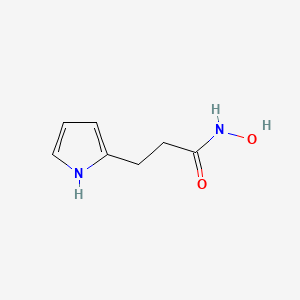
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a carbazole moiety, which is a tricyclic aromatic system, and a nitrophenyl group, which is a benzene ring substituted with a nitro group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 9H-carbazole-3-carbaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and distillation.
化学反応の分析
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The carbazole moiety may play a role in binding to specific sites, while the nitrophenyl group may contribute to the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
(E)-N-(9H-Carbazol-3-yl)-1-(4-nitrophenyl)methanimine: Similar structure with the nitro group in the para position.
(E)-N-(9H-Carbazol-3-yl)-1-(2-nitrophenyl)methanimine: Similar structure with the nitro group in the ortho position.
(E)-N-(9H-Carbazol-3-yl)-1-(3-chlorophenyl)methanimine: Similar structure with a chloro group instead of a nitro group.
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(3-nitrophenyl)methanimine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
57555-35-8 |
|---|---|
分子式 |
C19H13N3O2 |
分子量 |
315.3 g/mol |
IUPAC名 |
N-(9H-carbazol-3-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)15-5-3-4-13(10-15)12-20-14-8-9-19-17(11-14)16-6-1-2-7-18(16)21-19/h1-12,21H |
InChIキー |
NSMIYLDBFAVLGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)



![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)



![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)


![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
